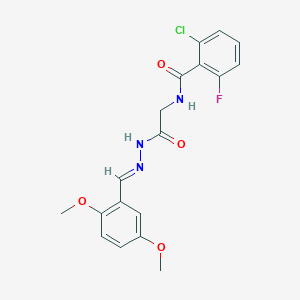
(E)-2-cloro-N-(2-(2-(2,5-dimetoxi-bencilideno)hidracilino)-2-oxo-etil)-6-fluoro-benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C18H17ClFN3O4 and its molecular weight is 393.8. The purity is usually 95%.
BenchChem offers high-quality (E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-chloro-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han estudiado el potencial antioxidante de este compuesto. Estudios in vitro han demostrado que algunos derivados sintetizados exhiben una actividad antioxidante total, eliminación de radicales libres y quelación de metales efectiva .
- El compuesto ha sido evaluado por su actividad antibacteriana contra bacterias gram-positivas y gram-negativas. Las pruebas in vitro revelaron sus efectos inhibitorios sobre el crecimiento bacteriano .
- Las benzamidas, incluido este compuesto, se han explorado en el descubrimiento de fármacos debido a sus diversas actividades biológicas. Los investigadores investigan su potencial como agentes antitumorales, antimicrobianos, antiinflamatorios y anti-VHS .
- Los compuestos amida encuentran uso en varios sectores industriales, como plásticos, caucho, papel y agricultura .
- Los derivados que contienen un fragmento de 2,5-dimetoxi-bencilideno exhiben propiedades de fluorescencia interesantes. Los investigadores han estudiado su comportamiento en diferentes entornos .
Actividad antioxidante
Propiedades antibacterianas
Descubrimiento de fármacos
Aplicaciones industriales
Sondas fluorescentes
Química de coordinación
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2,5-dimethoxy-benzylidene-rhodanine, have been found to selectively label lipid droplets in living cells . These lipid droplets play a significant role in energy homeostasis and prevention of lipotoxicity and oxidative stress .
Mode of Action
It is known that the fluorescence of similar compounds varies depending on the properties of the environment . This suggests that the compound may interact with its targets (e.g., lipid droplets) in a way that alters its fluorescence, potentially indicating changes in the cellular environment.
Result of Action
The ability of similar compounds to selectively label lipid droplets suggests that this compound could be used to visualize these structures in living cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence of similar compounds is known to vary depending on the properties of the environment . This suggests that factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.
Propiedades
IUPAC Name |
2-chloro-N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O4/c1-26-12-6-7-15(27-2)11(8-12)9-22-23-16(24)10-21-18(25)17-13(19)4-3-5-14(17)20/h3-9H,10H2,1-2H3,(H,21,25)(H,23,24)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCTWXLELJGDJF-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
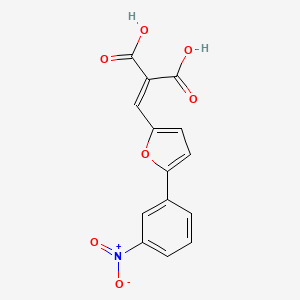
![2-(4-Fluorophenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2475113.png)
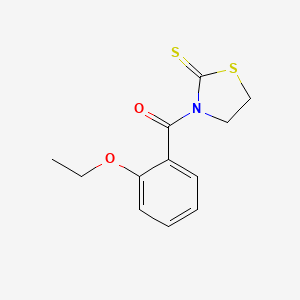
![11-[4-[(E)-(3-Methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide](/img/structure/B2475115.png)
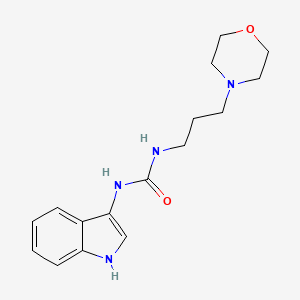
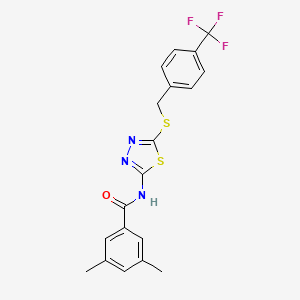
![3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2475122.png)
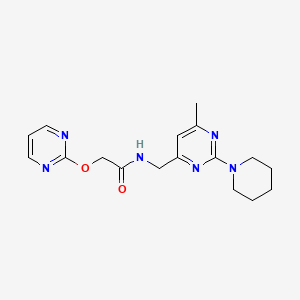
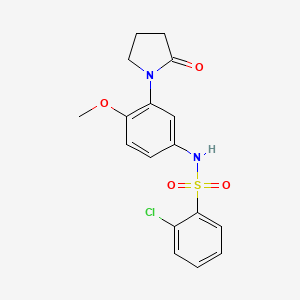
![1-(5-chloro-2-methylphenyl)-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B2475125.png)
![N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2475130.png)
![3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2475131.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2475132.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2475133.png)
